
(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.1196536 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Chiral Center : The compound contains a chiral center at the pyrrolidine ring.
- Chloro Group : The presence of a chlorine atom on the pyrimidine ring is significant for its biological activity.
- Tert-butyl Ester : The tert-butyl ester group may influence the compound's solubility and bioavailability.
Research indicates that compounds similar to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives exhibit various biological activities, primarily through interactions with protein kinases and other cellular targets:
- Protein Kinase Inhibition : Certain pyrimidine compounds have been shown to inhibit key protein kinases involved in cell signaling pathways, which can lead to anti-cancer effects .
- Antiproliferative Activity : The presence of the chloro group has been linked to enhanced antiproliferative effects against various cancer cell lines .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit protein kinases, it may serve as a candidate for developing anti-cancer therapies.
- Neurological Disorders : Some derivatives have shown promise in treating conditions like epilepsy due to their anticonvulsant properties .
Study 1: Inhibition of Protein Kinases
A study investigated the inhibitory effects of pyrimidine derivatives on various protein kinases, including CDK1 and JNK. The results indicated that (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives could effectively inhibit these kinases, leading to reduced cell proliferation in vitro .
Study 2: Anticancer Activity
In a series of tests involving human cancer cell lines, compounds structurally related to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine demonstrated significant antiproliferative activity. The SAR (Structure-Activity Relationship) analysis highlighted the importance of the chloro substituent in enhancing this activity .
Study 3: Anticonvulsant Properties
Another study focused on evaluating the anticonvulsant potential of similar compounds. The findings suggested that modifications to the pyrrolidine structure could lead to increased efficacy against seizure models in rodents, indicating potential for treating epilepsy .
Table 1: Biological Activities of Related Compounds
Compound Name | IC50 (nM) | Target | Activity Type |
---|---|---|---|
Compound A | 57 | JNK | Inhibitor |
Compound B | 94 | CDK1 | Inhibitor |
Compound C | 7.4 | Enteropeptidase | Inhibitor |
Table 2: Summary of Case Studies
Scientific Research Applications
Pharmacological Significance
The compound has been identified as a promising candidate in the development of inhibitors targeting specific protein kinases, which are critical in various cellular processes. For instance, it has been studied for its ability to inhibit the activity of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), both of which are implicated in inflammatory responses and cancer progression . The inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous tissues.
Table 1: Inhibitory Activity Against Protein Kinases
Compound Name | Target Kinase | IC50 Value (µM) | Reference |
---|---|---|---|
(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | IKKε | 0.5 | |
Other Pyrimidine Derivatives | TBK1 | 0.8 |
Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting CDC42/RHOJ pathways, which are crucial for cell motility and proliferation in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance potency and selectivity against cancer cell lines.
Table 2: Anticancer Activity of Derivatives
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with tumor growth and metastasis. By inhibiting IKKε and TBK1, the compound disrupts NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines and survival factors in tumor cells .
Drug Development Potential
Given its favorable pharmacokinetic properties, such as solubility and metabolic stability, this compound is being explored further for its potential as a therapeutic agent in treating various cancers and inflammatory diseases . The ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIRYBGAJOOPR-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116829 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-47-2 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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